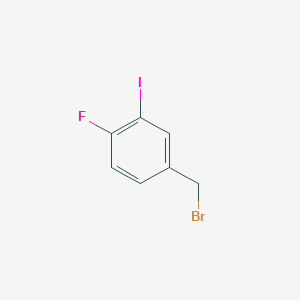

4-(Bromomethyl)-1-fluoro-2-iodobenzene

Description

Strategic Importance of Polyhalogenated Benzene (B151609) Derivatives in Chemical Synthesis

Polyhalogenated benzene derivatives are highly valued as versatile building blocks in chemical synthesis. chemicalbook.com Their strategic importance arises from the ability to perform selective chemical transformations at different carbon-halogen bonds within the same molecule. nih.govacs.org This selectivity is primarily governed by the distinct reactivity of each halogen (I, Br, Cl, F). In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl > C-F. researchgate.netwhiterose.ac.uk

This reactivity hierarchy allows synthetic chemists to functionalize a polyhalogenated ring in a programmed and sequential manner. For instance, in a molecule containing both an iodine and a bromine atom, the iodine can be selectively reacted via a cross-coupling reaction while leaving the bromine atom intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool for efficiently building molecular complexity from a single, readily available starting material. researchgate.net These derivatives serve as foundational scaffolds for synthesizing a wide array of more complex molecules, including active pharmaceutical ingredients and functional materials. drpress.orglongdom.org

Differentiated Reactivity of Halogen and Bromomethyl Substituents in Aromatic Systems

The synthetic utility of a molecule like 4-(Bromomethyl)-1-fluoro-2-iodobenzene is dramatically enhanced by the presence of two fundamentally different types of reactive groups: the aryl halides (I, Br, F) directly attached to the benzene ring, and the benzylic halide (bromomethyl group).

Aryl Halides (I, Br, F): The halogens bonded to the sp²-hybridized carbons of the benzene ring are known as aryl halides. Their reactivity is characterized by participation in cross-coupling reactions and, in some cases, nucleophilic aromatic substitution (SNAr). As noted, the C-I bond is the most labile and reactive in palladium-catalyzed couplings, followed by the C-Br bond. researchgate.net The C-F bond is generally the most robust and least reactive in such transformations. However, the strong electron-withdrawing nature of fluorine can activate the ring for SNAr reactions. Aryl halides are generally unreactive toward traditional SN1 or SN2 nucleophilic substitution reactions because the halogen's p-orbitals interact with the ring's pi system, giving the C-X bond partial double-bond character and strengthening it. rajdhanicollege.ac.inquora.comyoutube.com

Bromomethyl Substituent (Benzylic Halide): In contrast, the bromomethyl group (-CH₂Br) is a benzylic halide. Here, the bromine is attached to an sp³-hybridized carbon, which is adjacent to the benzene ring. quora.com This structural arrangement makes the bromomethyl group highly reactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms). The reactivity is significantly greater than that of a simple alkyl halide because the transition state (in an SN2 reaction) or the carbocation intermediate (in an SN1 reaction) is stabilized by resonance with the adjacent aromatic ring. rajdhanicollege.ac.inyoutube.com The delocalization of charge into the benzene ring makes the benzylic carbon an excellent electrophile, readily attacked by a wide range of nucleophiles.

This fundamental difference in reactivity—cross-coupling for aryl halides versus nucleophilic substitution for the benzylic halide—allows chemists to treat these sites as chemically independent, enabling precise and versatile synthetic planning.

Positioning of this compound within Contemporary Organic Synthesis

This compound is a powerful and versatile synthetic intermediate precisely because it combines the distinct reactive features discussed above into a single molecule. It offers four potential sites for chemical modification with a clear hierarchy of reactivity.

A synthetic chemist can exploit this hierarchy to build complex structures in a controlled sequence:

Iodine: The most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the initial introduction of an aryl, alkyl, or alkynyl group.

Bromine (Aryl): The second most reactive cross-coupling site, enabling a subsequent, different carbon-carbon or carbon-heteroatom bond formation after the iodine has reacted.

Bromine (Benzylic): The highly electrophilic bromomethyl group can be used at any stage to alkylate a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions), tethering the entire molecular scaffold to another component.

Fluorine: The least reactive site in cross-coupling, it can influence the electronic properties of the ring or potentially serve as a site for nucleophilic aromatic substitution under specific, forcing conditions.

This multi-faceted reactivity makes this compound an ideal building block for creating libraries of complex compounds in drug discovery or for constructing precisely defined molecules for materials science applications. Its structure provides a pre-programmed blueprint for sequential and orthogonal chemical modifications.

Compound Data

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 260050-97-3 | N/A |

| PubChem CID | 2782750 | nih.gov |

| Molecular Formula | C₇H₅BrFI | nih.gov |

| Molecular Weight | 314.92 g/mol | nih.gov |

Interactive Table: Referenced Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Suzuki |

| Sonogashira |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHUCASFWPULRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594330 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260050-97-3 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 1 Fluoro 2 Iodobenzene and Analogous Halogenated Benzene Derivatives

Regioselective Halogenation Strategies for Aromatic Scaffolds

Achieving the desired substitution pattern on an aromatic ring is a central challenge in organic synthesis. The directing effects of existing substituents play a crucial role in determining the position of incoming electrophiles. In the context of 4-(bromomethyl)-1-fluoro-2-iodobenzene, the synthesis necessitates the introduction of fluorine, iodine, and a precursor to the bromomethyl group in a specific arrangement.

Sequential Halogenation Protocols

The synthesis of multi-halogenated benzenes often relies on a stepwise introduction of the halogen atoms, where the regiochemical outcome of each step is governed by the electronic and steric properties of the substituents already present on the ring. The order in which the halogens are introduced is a critical consideration in the synthetic design.

Substituents on a benzene (B151609) ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. Halogens are generally considered deactivating yet ortho-, para-directing groups. This dual nature arises from the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. The directing ability of halogens follows the trend F > Cl > Br > I, which influences the choice of halogenation sequence.

For a hypothetical synthesis starting from a monosubstituted benzene, the first halogen will direct the position of the second. For instance, in the synthesis of a dihalogenated benzene, the first halogen atom will direct the incoming second halogen to the ortho and para positions. To achieve a specific isomer, such as a meta-substituted product, it might be necessary to employ a blocking group strategy. For example, a sulfonyl group can be introduced to block the para position, forcing the subsequent halogenation to occur at the ortho position. The blocking group can then be removed in a later step.

The synthesis of polysubstituted benzenes with three or more different halogens requires careful planning of the reaction sequence to exploit the subtle differences in the directing effects of the various halogens. The relative reactivity of the aromatic ring, which is generally decreased by the presence of halogens, must also be taken into account, often necessitating harsher reaction conditions for subsequent halogenation steps.

Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of functional groups, including halogens.

Fluorine, in particular, has been shown to be an effective directing group in ortho-metalation reactions. researchgate.net The strong electronegativity of fluorine enhances the acidity of the ortho-protons, making them more susceptible to deprotonation by strong bases like organolithiums. This allows for the precise introduction of a second substituent, such as iodine or bromine, at the position ortho to the fluorine atom. This approach offers a high degree of regiocontrol that is often difficult to achieve through conventional electrophilic aromatic substitution.

The general scheme for a DoM reaction involves the treatment of a fluoroarene with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures, followed by the addition of a halogenating agent like iodine (I₂) or a bromine source. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic attack on the aromatic ring.

| Directing Group | Organolithium Reagent | Electrophile | Product |

| -F | n-BuLi | I₂ | ortho-Iodo-fluoroarene |

| -F | LDA | Br₂ | ortho-Bromo-fluoroarene |

| -OMe | s-BuLi | Cl₃CCCl₃ | ortho-Chloro-anisole |

| -CONR₂ | t-BuLi | I₂ | ortho-Iodo-benzamide |

Introduction of the Bromomethyl Group via Selective Side-Chain Functionalization

The bromomethyl group is a versatile functional handle that can be introduced onto an aromatic ring through the functionalization of a methyl group. This transformation is typically achieved via radical bromination.

Radical Bromination and Alternative Side-Chain Derivatization

The most common method for the conversion of a methyl group on an aromatic ring to a bromomethyl group is through a free-radical chain reaction using N-bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen from the methyl group, forming a relatively stable benzylic radical. This radical then reacts with a molecule of NBS to generate the bromomethyl product and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous because it provides a low, constant concentration of bromine, which minimizes the competing electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.com

The selectivity for benzylic bromination is high due to the resonance stabilization of the intermediate benzylic radical. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride, to prevent the ionic reaction of NBS with the solvent.

| Substrate | Reagent | Initiator | Product |

| Toluene (B28343) | NBS | AIBN/light | Benzyl (B1604629) bromide |

| 4-Nitrotoluene | NBS | Benzoyl peroxide | 4-Nitrobenzyl bromide |

| 4-Fluorotoluene | NBS | AIBN/light | 4-Fluorobenzyl bromide |

Precursor Design for Bromomethylation

The synthesis of this compound would likely start from a precursor that already contains the desired arrangement of the fluoro and iodo substituents on a toluene scaffold, namely 4-fluoro-3-iodotoluene (B1295844). The synthesis of this precursor would itself rely on the regioselective halogenation strategies discussed in section 2.1.

A plausible synthetic route could involve the iodination of 4-fluorotoluene. The fluorine atom at position 1 and the methyl group at position 4 are both ortho-, para-directing. The iodine would be directed to the positions ortho to the fluorine (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The steric hindrance from the methyl group might favor iodination at the 2-position, but a mixture of isomers is likely. A more controlled approach might involve the use of directed ortho-metalation of 4-fluorotoluene, followed by quenching with iodine to selectively introduce the iodine at the 2-position.

Alternatively, a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778) derivative could be employed to introduce the iodo or fluoro group with high regioselectivity. Once the 4-fluoro-3-iodotoluene precursor is obtained, the final step would be the radical bromination of the methyl group using NBS and a radical initiator to yield the target compound, this compound.

Optimization of Reaction Parameters and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key parameters that need to be considered include reaction temperature, concentration, catalyst loading, and reaction time.

For halogenation reactions, controlling the temperature is crucial to prevent over-halogenation and the formation of unwanted side products. The choice of solvent can also significantly impact the reaction outcome, affecting both solubility and reactivity. In the case of radical bromination with NBS, the concentration of the radical initiator and the intensity of the light source (if used) must be carefully controlled to maintain a steady and controlled reaction rate.

When scaling up a synthesis, several challenges may arise. Heat transfer becomes less efficient in larger reactors, which can lead to localized "hot spots" and potential runaway reactions, especially for exothermic processes like halogenations. Mixing also becomes more critical to ensure homogeneity and consistent reaction rates throughout the reactor. The work-up and purification procedures also need to be adapted for larger quantities of material. For example, chromatographic purification, which is common in the lab, is often not feasible on an industrial scale, and alternative methods such as crystallization or distillation must be developed.

Safety is a paramount concern in scale-up. The use of hazardous reagents like bromine and strong bases like organolithiums requires specialized equipment and handling procedures to minimize risks to personnel and the environment. A thorough process safety assessment is essential before any scale-up is attempted.

Catalysis in Halogenation and Functional Group Interconversion

Catalysis plays an indispensable role in the selective halogenation of aromatic rings and the interconversion of functional groups. The choice of catalyst is crucial in directing the position of halogenation and in facilitating subsequent reactions to achieve the desired molecular structure.

The synthesis of the core structure of this compound can be envisioned to start from a precursor like 4-bromo-1-fluoro-2-iodotoluene. The initial halogenation of the benzene ring to introduce the fluorine, bromine, and iodine atoms often relies on electrophilic aromatic substitution (EAS) reactions. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed to polarize the halogen molecule, thereby generating a potent electrophile that can attack the aromatic ring. numberanalytics.comjove.com For instance, the bromination of a fluorinated benzene derivative would be directed by the existing substituents.

Once the desired polysubstituted benzene is obtained, the focus shifts to the functionalization of the methyl group at the 4-position. The conversion of a methyl group to a bromomethyl group is typically achieved through a free-radical halogenation reaction at the benzylic position. jove.comchemistrysteps.com This transformation is highly regioselective due to the resonance stabilization of the resulting benzylic radical. jove.compressbooks.pub Catalysts or initiators are essential to generate the necessary halogen radicals. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, which decompose upon heating or exposure to UV light to produce radicals that initiate the chain reaction. numberanalytics.com

The table below summarizes the role of different catalysts in the halogenation of benzene derivatives.

| Catalyst/Initiator | Type of Halogenation | Role of Catalyst/Initiator | Substrate Example | Product Example |

| FeBr₃ / AlCl₃ | Electrophilic Aromatic Bromination/Chlorination | Lewis acid; polarizes the halogen molecule to create a stronger electrophile. | Toluene | o/p-Bromotoluene |

| AIBN / Benzoyl Peroxide | Free-Radical Benzylic Bromination | Radical initiator; generates bromine radicals to initiate the halogenation of the benzylic position. | Toluene | Benzyl bromide |

| ZrCl₄ with DBDMH | Lewis Acid Catalyzed Benzylic Bromination | Lewis acid; activates the brominating agent to promote radical generation. scientificupdate.com | Toluene | Benzyl bromide scientificupdate.com |

| Eosin Y (photocatalyst) | Photocatalytic Benzylic Bromination | Absorbs light to initiate a photoredox cycle that generates bromine radicals. mdpi.com | Toluene derivatives | Substituted benzyl bromides mdpi.com |

Functional group interconversion is another critical aspect where catalysis is paramount. For example, the synthesis of 4-bromo-1-fluoro-2-iodobenzene (B56243) can be achieved from 5-bromo-2-fluoroaniline (B1303259) via a Sandmeyer-type reaction. chemicalbook.com In this process, the aniline is first diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom. While not strictly catalytic in the traditional sense, the reagents and conditions are carefully controlled to ensure high yields of the desired product.

Advanced Synthetic Techniques for Efficiency and Selectivity

To overcome challenges such as lack of selectivity and harsh reaction conditions associated with traditional methods, advanced synthetic techniques have been developed. These methods often offer higher efficiency, better yields, and improved selectivity.

One of the significant challenges in benzylic bromination is over-bromination, leading to the formation of dibromo- and tribromomethyl derivatives. scientificupdate.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a classic method to maintain a low concentration of bromine in the reaction mixture, thereby minimizing over-halogenation. jove.comchemistrysteps.com

More advanced approaches utilize photocatalysis to achieve selective benzylic halogenation under mild conditions. mdpi.com For instance, Eosin Y, an organic dye, can act as a photoredox catalyst. mdpi.com Upon irradiation with visible light, it can initiate a radical chain reaction for the bromination of benzylic C-H bonds with high selectivity. This method is advantageous as it often proceeds at room temperature and avoids the use of harsh reagents.

Another advanced technique involves the use of specific catalytic systems to enhance selectivity. For example, the combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent with a catalytic amount of zirconium(IV) chloride (ZrCl₄) has been shown to be highly effective for benzylic bromination. scientificupdate.com This system is reported to prevent the competing bromination of the aromatic ring, which can be a significant side reaction with some substrates. scientificupdate.com

The table below presents a comparison of different benzylic bromination methods, highlighting the advantages of advanced techniques.

| Method | Brominating Agent | Catalyst/Initiator | Typical Conditions | Selectivity/Efficiency |

| Free-Radical Bromination | Br₂ | Light (UV) or Heat | High temperature or UV irradiation | Can lead to over-bromination and ring halogenation. |

| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Reflux in a non-polar solvent (e.g., CCl₄) | Good selectivity for mono-bromination at the benzylic position. scientificupdate.com |

| Lewis Acid Catalysis | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ | Mild conditions | High selectivity for benzylic bromination, preventing aromatic ring bromination. scientificupdate.com |

| Photocatalysis | N-Bromosuccinimide (NBS) | Eosin Y / Visible Light | Room temperature | High selectivity and efficiency under mild, "green" conditions. mdpi.com |

The synthesis of highly substituted and functionalized benzene rings can also be achieved through organocatalytic benzannulation reactions. rsc.org These methods involve the construction of the benzene ring itself from acyclic precursors, allowing for the precise placement of substituents. While not a direct method for halogenation, it represents an advanced strategy for accessing complex aromatic structures that can then be further functionalized.

Reaction Profiles and Mechanistic Insights of 4 Bromomethyl 1 Fluoro 2 Iodobenzene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is a benzylic halide. This structural feature confers high reactivity towards nucleophilic substitution reactions, proceeding readily through either Sₙ1 or Sₙ2 mechanisms depending on the reaction conditions and the nucleophile.

The kinetics of nucleophilic substitution at the benzylic carbon of 4-(bromomethyl)-1-fluoro-2-iodobenzene are significantly enhanced compared to a typical primary alkyl halide. This is due to the stabilization of the transition state through π-orbital overlap with the adjacent aromatic ring.

Sₙ2 Mechanism: In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the reaction typically follows a bimolecular (Sₙ2) pathway. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The stereochemistry of the reaction, if the carbon were chiral, proceeds with an inversion of configuration, a characteristic known as Walden inversion. libretexts.org

Sₙ1 Mechanism: In the presence of weak nucleophiles and in polar protic solvents, the reaction can proceed through a unimolecular (Sₙ1) pathway. The rate-determining step is the spontaneous dissociation of the bromide ion to form a relatively stable benzylic carbocation. The stability of this intermediate is greatly enhanced by resonance delocalization of the positive charge into the benzene ring. The subsequent attack by the nucleophile is rapid and can occur from either face of the planar carbocation, leading to racemization if the starting material were enantiomerically pure.

Thermodynamically, these substitution reactions are generally favorable as they result in the formation of a more stable bond (e.g., C-O, C-N, C-C) at the expense of the weaker carbon-bromine bond.

The primary intermediate in the Sₙ1 pathway is the 4-fluoro-3-iodobenzyl carbocation. Its stability is a key factor driving this mechanistic route. In the Sₙ2 pathway, the reaction proceeds through a five-coordinate transition state. A wide array of products can be synthesized by reacting this compound with various nucleophiles.

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Formed | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide | (4-Fluoro-3-iodophenyl)methanol | Benzyl (B1604629) Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide | 1-(Methoxymethyl)-4-fluoro-2-iodobenzene | Benzyl Ether |

| Cyanide (CN⁻) | Sodium Cyanide | 2-(4-Fluoro-3-iodophenyl)acetonitrile | Benzyl Nitrile |

| Azide (N₃⁻) | Sodium Azide | 1-(Azidomethyl)-4-fluoro-2-iodobenzene | Benzyl Azide |

| Amine (R₂NH) | Diethylamine | N,N-Diethyl-1-(4-fluoro-3-iodophenyl)methanamine | Benzylamine |

Reactivity of the Aryl Halides (Fluoro and Iodo)

The fluorine and iodine atoms attached directly to the aromatic ring exhibit reactivity characteristic of aryl halides, primarily through nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org This reaction is distinct from Sₙ1 and Sₙ2 reactions at aliphatic carbons. wikipedia.org The most common mechanism is the addition-elimination pathway. libretexts.org

The SₙAr mechanism involves two key steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com This step is typically the slow, rate-determining step. numberanalytics.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For an SₙAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.orgnumberanalytics.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com

In this compound, the fluoro and iodo groups themselves influence the ring's reactivity towards nucleophiles. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through resonance. researchgate.netstackexchange.com For SₙAr, the inductive effect is generally more important.

The relative reactivity of aryl halides in SₙAr reactions is often F > Cl > Br > I. masterorganicchemistry.com This trend is counterintuitive, as fluoride (B91410) is a poor leaving group in Sₙ1/Sₙ2 reactions. However, in SₙAr, the rate-determining step is the initial nucleophilic attack. numberanalytics.com

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. stackexchange.com This effect strongly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate. stackexchange.comresearchgate.net

Table 2: Comparison of Fluoro and Iodo Substituents in SₙAr Reactions

| Property | Fluorine | Iodine |

| Electronegativity | High (approx. 3.98) | Low (approx. 2.66) |

| Inductive Effect | Strongly electron-withdrawing | Weakly electron-withdrawing |

| Meisenheimer Complex Stabilization | Strong | Weak |

| Leaving Group Ability | Poor | Excellent |

| Typical SₙAr Reactivity | High (fast attack) | Low (slow attack) |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds in this compound are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions typically involve a palladium or nickel catalyst. nih.gov

A key feature of this molecule is the differential reactivity of its three halogenated sites, which allows for selective and sequential functionalization. The generally accepted order of reactivity for aryl halides in oxidative addition to a metal center (a key step in most cross-coupling catalytic cycles) is:

C-I > C-Br > C-Cl >> C-F

The C-F bond is exceptionally strong and generally unreactive in standard palladium-catalyzed cross-coupling reactions, requiring specialized catalysts or conditions for activation. mdpi.commdpi.com The C-I bond, being the weakest, is the most reactive site on the aromatic ring. ossila.com The benzylic C-Br bond also participates in cross-coupling, but its reactivity relative to the C-I bond depends on the specific catalytic system employed.

This hierarchy of reactivity allows for a controlled, stepwise synthetic strategy. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-I position, leaving the C-F and C-CH₂Br bonds intact for subsequent transformations.

Table 3: Relative Reactivity of Halogenated Sites in Palladium-Catalyzed Cross-Coupling

| Bond Type | Relative Reactivity | Common Coupling Reactions | Notes |

| Aryl C-I | Very High | Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig | Most reactive site for standard Pd-catalyzed reactions. ossila.com |

| Benzylic C-Br | High | Kumada, Negishi, Suzuki | Reactivity is high but can be tuned with different catalysts. |

| Aryl C-F | Very Low | Specialized Suzuki, Buchwald-Hartwig | Requires specific, highly active catalysts or harsh conditions. mdpi.com |

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. nih.govtcichemicals.comdntb.gov.ua This palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate. nih.govmdpi.com For a substrate like this compound, which possesses multiple reactive sites, the Suzuki-Miyaura reaction offers a powerful method for selective molecular elaboration. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents. nih.govtcichemicals.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Given the structure of this compound, the primary site for this reaction under standard conditions is the highly reactive carbon-iodine bond. This allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C2 position of the benzene ring. mdpi.comnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for the transmetalation step. |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, Water/Organic Mixtures | Solubilizes reactants and influences reaction rate and outcome. |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the nucleophilic organic group. |

Role of Iodine and Bromine in Coupling Chemistries

In polyhalogenated aromatic compounds, the difference in reactivity between various carbon-halogen bonds is a critical factor that governs the outcome of cross-coupling reactions. nih.gov The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl >> C–F. nih.govnih.gov This trend is directly related to the bond dissociation energies (BDEs) of the C-X bonds; the weaker the bond, the more readily it undergoes oxidative addition.

In the case of this compound, three different types of halogenated carbons are present:

Aryl Iodide (C-I): The carbon-iodine bond is the weakest among the aryl halides, making it the most labile and the preferred site for initial oxidative addition by a palladium(0) catalyst. ossila.com

Benzylic Bromide (C-Br): The bromomethyl group (-CH₂Br) features a C(sp³)-Br bond. Benzylic halides are also highly reactive, but their mechanism of reaction in palladium catalysis can differ from aryl halides. While susceptible to oxidative addition, the C(aryl)-I bond is generally more reactive under typical Suzuki-Miyaura conditions.

Aryl Fluoride (C-F): The carbon-fluorine bond is exceptionally strong and is typically unreactive in standard palladium cross-coupling reactions, requiring specialized catalysts or harsh conditions for activation. nih.gov

This hierarchy allows for selective functionalization. The C-I bond can be targeted for coupling while leaving the benzylic bromide and aryl fluoride untouched, providing a handle for subsequent, different chemical transformations. nih.govossila.com

Chemo- and Regioselectivity in Multi-Halogenated Systems

Chemoselectivity is the preferential reaction of one functional group over another. In multi-halogenated systems like this compound, the inherent reactivity difference between the C-I, C-Br (benzylic), and C-F bonds is the foundation for achieving high chemoselectivity. nih.govnih.gov

By carefully selecting the reaction conditions—specifically the catalyst, ligands, base, and temperature—it is possible to control which halogen participates in the coupling reaction. researchgate.net For a sequential cross-coupling strategy, the first reaction would be performed under mild conditions to exclusively target the most reactive C-I bond. researchgate.net After this initial coupling, the product, which now contains the less reactive benzylic bromide, can be subjected to a second, distinct coupling reaction, possibly under more forcing conditions or with a different catalytic system optimized for C(sp³)-Br bond activation. nih.gov

This stepwise approach enables the synthesis of complex, unsymmetrically substituted molecules from a single, readily available starting material. The C-F bond almost invariably remains a spectator throughout these transformations, a common feature in the chemistry of polyhalogenated aromatics. nih.gov

Table 2: Controlling Chemoselectivity in Cross-Coupling of Polyhalogenated Arenes

| Reaction Site | Relative Reactivity | Favorable Conditions | Rationale |

|---|---|---|---|

| C-I (Aryl) | Highest | Mild temperature (RT to 80°C), standard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases (e.g., K₂CO₃). | Lowest C-X bond dissociation energy allows for easy oxidative addition. |

| C-Br (Benzylic) | Intermediate | Higher temperatures (>100°C), specialized ligands (e.g., bulky phosphines), stronger bases. | Higher activation energy for oxidative addition compared to C-I. |

| C-F (Aryl) | Lowest | Generally unreactive under standard Pd-catalyzed conditions. | Very high C-F bond strength prevents oxidative addition. |

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. In this compound, the directing effects of the fluoro, iodo, and bromomethyl groups must be considered.

Fluoro Group (-F): Halogens are deactivating toward EAS due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion). researchgate.net

Iodo Group (-I): Similar to fluorine, iodine is a deactivating, ortho, para-directing group. quora.com Its inductive effect is weaker, but its resonance donation is also less effective compared to fluorine.

Bromomethyl Group (-CH₂Br): This group is considered a modified alkyl group. Alkyl groups are weakly activating and are also ortho, para-directors.

The available positions for substitution on the ring are C3, C5, and C6.

Position 3: ortho to the iodo group and meta to both the fluoro and bromomethyl groups.

Position 5: ortho to the bromomethyl group and meta to both the fluoro and iodo groups.

Position 6: ortho to the fluoro group and meta to the iodo and bromomethyl groups.

Considering the combined effects, substitution is most likely to be directed to positions ortho or para to the existing groups. The ortho, para-directing nature of all three substituents will lead to a mixture of products, with the precise ratio depending on steric hindrance and the specific electrophile used. Position 5 is sterically accessible and is ortho to the weakly activating -CH₂Br group, making it a likely site for substitution. Position 6 is ortho to the strongly electronegative fluorine, which may favor substitution at that site as well.

Oxidative and Reductive Transformations of the Compound

The functional groups of this compound allow for various oxidative and reductive transformations beyond cross-coupling.

Oxidative Transformations: The primary site for oxidation is the benzylic carbon of the bromomethyl group. This position is activated by the adjacent aromatic ring. Mild oxidation could potentially convert the -CH₂Br group into an aldehyde (-CHO), while stronger oxidizing agents would likely lead to the corresponding benzoic acid (-COOH). Care must be taken as many common oxidants can also react with the C-I bond.

Reductive Transformations: Reduction reactions can selectively target the carbon-halogen bonds. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) is a common method for the hydrogenolysis of C-X bonds. The C-I bond is the most susceptible to reduction, followed by the C-Br bond. The C-F bond is highly resistant to such conditions. This selective reduction provides a pathway to replace the iodine and/or bromine atoms with hydrogen, offering another tool for structural modification.

Table 3: Potential Oxidative and Reductive Reactions

| Transformation | Reagent Examples | Target Site | Product Functional Group |

|---|---|---|---|

| Oxidation | KMnO₄, Na₂Cr₂O₇, PCC | -CH₂Br | -COOH (strong), -CHO (mild) |

| Reduction (Hydrogenolysis) | H₂, Pd/C; Zn, HCl | C-I, C-Br | C-H |

Cyclization and Rearrangement Reactions Facilitated by the Functional Groups

The unique arrangement of reactive functional groups in this compound and its derivatives makes it a valuable precursor for constructing cyclic structures through intramolecular reactions.

Intramolecular halocyclization involves a molecule containing both a nucleophile and an electrophilic halogenated carbon, which react with each other to form a ring. researchgate.net While this compound itself lacks an internal nucleophile, it can be easily converted into a substrate suitable for such cyclizations.

For example, the benzylic bromide can be displaced by a nucleophile that contains a second reactive site, such as an amine or a thiol. In a subsequent step, the nucleophilic part of the newly introduced substituent can attack one of the aryl halide positions, typically the more reactive C-I bond, to close a ring. This process is often mediated by a transition metal catalyst (e.g., palladium or copper) and is a powerful strategy for synthesizing heterocyclic compounds fused to the benzene ring. cas.cn The feasibility and outcome (i.e., the size of the ring formed) depend on factors like the length of the linker between the nucleophile and the aromatic ring and the reaction conditions employed.

Hypervalent Iodine Reagents in Functionalization

Following an extensive search of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the reaction profiles, mechanistic insights, or functionalization of the compound This compound utilizing hypervalent iodine reagents. While the field of hypervalent iodine chemistry is vast and covers a wide array of transformations on various aromatic and aliphatic substrates, its specific application to "this compound" has not been documented in the available literature.

Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA), are well-established as versatile and environmentally benign reagents for a multitude of organic transformations. These reagents are known to facilitate reactions such as oxidations, arylations, and the functionalization of C-H bonds and alkenes. The general reactivity of hypervalent iodine compounds involves the iodine atom in a high oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes), making them potent electrophiles and oxidizing agents.

Mechanistically, reactions involving hypervalent iodine reagents often proceed through pathways such as ligand exchange, reductive elimination, and radical or ionic intermediates. For instance, the oxidation of substrates can occur via a two-electron process, while other transformations may involve single-electron transfer (SET) pathways. The specific mechanism is highly dependent on the nature of the hypervalent iodine reagent, the substrate, and the reaction conditions.

Given the structural features of This compound , which include a bromomethyl group, a fluorine atom, and an iodine atom on a benzene ring, several potential, yet hypothetical, reactions with hypervalent iodine reagents could be envisaged. For example, the iodobenzene (B50100) moiety could potentially be converted into a hypervalent iodine species itself, which could then be used in subsequent functionalization reactions. Additionally, the benzylic C-H bonds of the bromomethyl group could theoretically be susceptible to oxidation or functionalization by potent hypervalent iodine reagents.

However, without any specific experimental data or theoretical studies on the interaction of This compound with hypervalent iodine reagents, any discussion of its reaction profile or mechanistic insights would be purely speculative. The scientific community has not yet explored this specific area of chemical space.

Therefore, this section cannot provide detailed research findings, data tables, or specific mechanistic discussions as requested, due to the absence of relevant scientific information.

Derivatization and Functionalization Strategies Utilizing 4 Bromomethyl 1 Fluoro 2 Iodobenzene

Synthesis of Diverse Organic Molecules and Complex Scaffolds

The unique arrangement of three different reactive moieties on the benzene (B151609) ring makes 4-(Bromomethyl)-1-fluoro-2-iodobenzene an ideal starting material for the synthesis of diverse and complex organic molecules. Its utility lies in the ability to selectively address each functional group in a stepwise manner, enabling the construction of intricate molecular frameworks that would be challenging to assemble otherwise.

The primary reaction sites and their typical transformations include:

Aryl Iodide: This site is highly reactive towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Benzyl (B1604629) Bromide: The bromomethyl group is an excellent electrophile for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles like amines, alcohols, thiols, and carbanions.

Aryl Fluoride (B91410): The C-F bond is the strongest carbon-halogen bond and is generally the least reactive of the three sites. It typically requires harsh conditions or the presence of strong electron-withdrawing groups to undergo nucleophilic aromatic substitution (SNAr).

This hierarchy of reactivity allows for a synthetic sequence where, for example, a Suzuki coupling is first performed at the iodine position, followed by a nucleophilic substitution at the bromomethyl position, with the fluorine atom remaining intact for a potential final transformation. This strategic approach is crucial in the multi-step synthesis of pharmaceuticals, agrochemicals, and materials science compounds.

Introduction of Heteroatomic and Carbonaceous Functional Groups

The distinct functional groups of this compound serve as specific handles for introducing a wide array of both heteroatomic (N, O, S, etc.) and carbon-based functionalities.

Introduction of Carbonaceous Groups: The aryl iodide is the principal site for forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are the most common methods employed. For instance, a Suzuki coupling with an arylboronic acid introduces a new aryl group, forming a biaryl structure. A Sonogashira coupling with a terminal alkyne introduces an alkynyl group, a key functional group in many complex natural products and materials.

Introduction of Heteroatomic Groups: The bromomethyl group is the primary site for introducing heteroatoms. Its high reactivity in SN2 reactions allows for the facile attachment of various nucleophiles.

Nitrogen: Reaction with primary or secondary amines yields substituted benzylamines.

Oxygen: Reaction with alcohols or phenols produces ethers, while reaction with carboxylates yields esters.

Sulfur: Reaction with thiols or thiolates results in the formation of thioethers.

The aryl fluoride can also be used to introduce heteroatoms via SNAr reactions, though this is less common due to the high stability of the C-F bond. This reaction typically requires strong nucleophiles and high temperatures.

Regio- and Chemoselective Functionalization Approaches

The synthetic power of this compound stems from the ability to achieve high regio- and chemoselectivity. This is possible due to the significant differences in the chemical reactivity of the three functional groups. The generally accepted order of reactivity for the aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl > C-F. nih.gov The benzyl bromide moiety reacts under a completely different mechanism (nucleophilic substitution).

This differential reactivity allows for the following selective strategies:

Cross-Coupling at the C-I Bond: Standard palladium-catalyzed conditions (e.g., Suzuki, Sonogashira) will exclusively engage the aryl iodide, leaving the bromomethyl and fluoro groups untouched. This allows for the initial elaboration of the aromatic core.

Nucleophilic Substitution at the Bromomethyl Group: Subsequent treatment with a nucleophile (e.g., an amine, alkoxide, or cyanide) will selectively target the bromomethyl group via an SN2 pathway. These conditions are typically mild enough not to disturb the C-F bond or the newly installed group from the initial cross-coupling.

Substitution at the C-F Bond: The remaining fluoro group can be substituted in a final step using SNAr chemistry, which usually requires forcing conditions (high temperature, strong base, polar aprotic solvent), thus ensuring it does not react in the earlier, milder steps.

The following table summarizes the selective functionalization possibilities:

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Iodo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl-substituted benzene |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl-substituted benzene | |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Aryl amine | |

| Bromomethyl | Nucleophilic Substitution (SN2) | R₂NH (Amine) | Benzylamine derivative |

| ROH (Alcohol) / NaH | Benzyl ether derivative | ||

| RSH (Thiol) / Base | Benzyl thioether derivative | ||

| Fluoro | Nucleophilic Aromatic Substitution (SNAr) | R₂NH, Strong Base, High Temp. | Fluoro-substituted amine |

Applications in Fluorination and Fluoroalkylation Chemistry

This compound is not a fluorinating or fluoroalkylating agent itself; rather, it is a fluorinated building block . Its role in fluorination chemistry is to introduce a pre-fluorinated aromatic ring into a target molecule. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

By using this reagent, a 2-fluoro-4-(halomethyl)phenyl moiety can be incorporated into a larger molecular structure. The fluorine atom acts as a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its presence can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate. Therefore, the application of this compound is as a substrate in synthetic sequences that ultimately yield complex fluorinated products.

Derivatization for Enhanced Analytical Detection

In analytical chemistry, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of an analyte. This compound can be derivatized to attach a chromophore or a fluorophore, enabling highly sensitive detection.

The aryl iodide is an excellent handle for such derivatization, particularly through Suzuki coupling reactions. nih.gov By coupling the molecule with a boronic acid derivative of a fluorescent molecule (a fluorophore), a new, highly fluorescent product is formed. This "fluorogenic derivatization" strategy can be used to tag molecules for trace-level analysis.

For example, reacting this compound with a fluorescent boronic acid can create a derivative that is easily detectable by an HPLC system equipped with a fluorescence detector (HPLC-FL), which offers significantly higher sensitivity than standard UV detection.

| Derivatization Site | Reaction | Derivatizing Agent (Example) | Purpose |

| Iodo | Suzuki Coupling | Naphthaleneboronic acid | Introduction of a UV-active chromophore |

| Suzuki Coupling | Dansylboronic acid | Introduction of a highly fluorescent tag | |

| Bromomethyl | Nucleophilic Substitution | 4-Aminonaphthalenesulfonic acid | Attachment of a fluorescent amine |

This approach allows for the development of sensitive analytical methods for quantifying molecules that have been synthesized using this building block.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

High-Resolution Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are paramount for verifying the molecular structure of newly synthesized or isolated compounds. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and elemental composition.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Bromomethyl)-1-fluoro-2-iodobenzene, both ¹H and ¹³C NMR are used to confirm the substitution pattern on the benzene (B151609) ring and the presence of the bromomethyl group.

¹H NMR Analysis: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound would include a singlet for the benzylic protons of the bromomethyl group and distinct multiplets for the three aromatic protons, with their chemical shifts and splitting patterns dictated by the electronic effects of the fluorine, iodine, and bromomethyl substituents.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum is expected to show seven unique signals: one for the methylene (B1212753) (-CH₂Br) carbon and six for the aromatic carbons. The chemical shifts are significantly influenced by the attached halogens, with the carbon atom bonded to iodine appearing at a characteristically high field (low ppm value) due to the heavy atom effect.

Interactive Data Table: Predicted NMR Spectroscopic Data Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.50 | Singlet (s) | -CH₂Br |

| ¹H | ~7.70 | Doublet of doublets (dd) | Aromatic H (adjacent to I) |

| ¹H | ~7.45 | Doublet (d) | Aromatic H (adjacent to CH₂Br) |

| ¹H | ~7.10 | Triplet (t) | Aromatic H (adjacent to F) |

| ¹³C | ~32.0 | - | -CH₂Br |

| ¹³C | ~95.0 | - | C-I |

| ¹³C | ~116.0 | Doublet (d, JC-F) | Aromatic C-H |

| ¹³C | ~132.0 | - | Aromatic C-H |

| ¹³C | ~140.0 | - | Aromatic C-H |

| ¹³C | ~141.0 | - | C-CH₂Br |

| ¹³C | ~162.0 | Doublet (d, JC-F) | C-F |

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound (C₇H₅BrFI), the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electron ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. A primary fragmentation pathway for this molecule is the loss of the bromine radical (•Br) to form a stable fluoro-iodobenzyl cation. This cation can be observed as a prominent peak at M-79/M-81. Further fragmentation may involve the loss of iodine or other neutral fragments.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 315.86/317.86 | [C₇H₅BrFI]⁺ | Molecular Ion [M]⁺ | Shows characteristic 1:1 isotopic pattern for Bromine. |

| 236.96 | [C₇H₅FI]⁺ | [M-Br]⁺ | Loss of Bromine radical, often the base peak. |

| 188.95 | [C₇H₅F]⁺ | [M-Br-I]⁺ | Loss of Bromine and Iodine radicals. |

| 109.04 | [C₇H₄F]⁺ | [C₇H₅FI - I]⁺ or [C₇H₅F]⁺ - H | Fluorotropylium or related cation. |

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

HPLC and UPLC are powerful techniques for analyzing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase chromatography is typically employed, where the compound is separated based on its hydrophobicity.

A typical method would involve a C18 stationary phase column with a gradient elution system, commonly using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector, as the benzene ring provides strong chromophores. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. These methods are also invaluable for monitoring the consumption of reactants and the formation of the product over the course of a synthesis.

Interactive Data Table: Illustrative HPLC/UPLC Conditions

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UPLC) |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 µL |

Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds. Given its benzyl (B1604629) bromide moiety, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

The method typically uses a capillary column with a mid-polarity stationary phase (e.g., a DB-624 or similar) to achieve good separation of halogenated aromatic isomers. mdpi.com An electron capture detector (ECD) can also be used, which offers high sensitivity for halogenated compounds. GC is particularly useful for detecting trace amounts of volatile impurities that may not be resolved by HPLC.

Interactive Data Table: Illustrative GC Conditions

| Parameter | Typical Condition |

|---|---|

| Column | Capillary, e.g., DB-624 (30 m x 0.32 mm, 1.8 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) |

| Detector Temperature | 280 °C |

| Injection Mode | Split/Splitless |

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related iodo-substituted benzene derivatives provides insight into the expected solid-state architecture. acs.orgresearchgate.net

The crystal packing would likely be dominated by a network of weak intermolecular interactions. Halogen bonding, particularly involving the iodine atom as a halogen bond donor, is a significant directional force in the crystal engineering of iodo-aromatic compounds. acs.org Other potential interactions influencing the molecular packing include C-H···Br and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These forces collectively dictate the supramolecular assembly and the macroscopic properties of the crystalline material.

Interactive Data Table: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely low symmetry (e.g., Monoclinic or Orthorhombic) |

| Dominant Intermolecular Forces | Halogen Bonding (e.g., I···Br, I···O/N if solvated) |

| Secondary Interactions | C-H···Br, C-H···F hydrogen bonds, π-π stacking |

| Key Structural Features | Planar benzene ring with substituents. Bond lengths and angles consistent with sp² and sp³ hybridization. |

Computational and Theoretical Investigations of 4 Bromomethyl 1 Fluoro 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For 4-(bromomethyl)-1-fluoro-2-iodobenzene, DFT calculations can predict its geometry, electron distribution, and molecular orbitals, which are key to understanding its chemical reactivity. tci-thaijo.org

The substituents on the benzene (B151609) ring—fluoro, iodo, and bromomethyl groups—each exert distinct electronic effects. The highly electronegative fluorine atom acts as a strong electron-withdrawing group through induction, while the less electronegative iodine and bromine atoms also withdraw electron density. The bromomethyl group is primarily a reactive site for nucleophilic substitution.

DFT calculations would reveal the distribution of electrostatic potential (ESP) on the molecular surface. The region around the iodine atom, along the C-I bond axis, is expected to have a significant region of positive electrostatic potential, known as a σ-hole, which is crucial for halogen bonding. ijres.org Similarly, a smaller σ-hole is anticipated on the bromine atom of the bromomethyl group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO is likely distributed over the entire aromatic system, while the LUMO may be localized on the σ* anti-bonding orbital of the C-Br bond in the bromomethyl group, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: These are representative values based on DFT studies of similar substituted halobenzenes and are intended for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; relates to susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relates to susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. ekb.eg |

Theoretical calculations are invaluable for mapping the energy landscapes of chemical reactions. For this compound, the most significant reaction pathway to investigate is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism.

Computational modeling can determine the activation energies (ΔG‡) for both pathways.

S(_N)2 Pathway : In this concerted mechanism, the nucleophile attacks the carbon atom as the bromide ion leaves. DFT calculations can model the geometry and energy of the trigonal bipyramidal transition state. The presence of electron-withdrawing groups on the ring can influence the reaction rate. researchgate.net

S(_N)1 Pathway : This stepwise mechanism involves the initial departure of the bromide ion to form a benzyl (B1604629) carbocation intermediate. Although it is a primary halide, the benzyl carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.comquora.com Computational studies can calculate the energy of this intermediate and the subsequent transition state for nucleophilic attack.

By comparing the calculated activation barriers for both pathways, a prediction can be made about the dominant reaction mechanism under specific conditions. DFT computations have been successfully used to compare activation parameters with experimental data for nucleophilic substitutions on benzyl bromides. researchgate.net

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions are critical in crystal engineering, molecular recognition, and biology. This compound possesses several features that allow it to participate in a range of such interactions.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org Both the iodine and bromine atoms in this compound can act as halogen bond donors.

The strength of a halogen bond generally follows the trend I > Br > Cl > F. rsc.org Consequently, the iodine atom attached to the aromatic ring is expected to be a significantly stronger halogen bond donor than the benzylic bromine. Computational studies quantify the magnitude of the σ-hole (V(_S,max)), which correlates well with the strength of the interaction. researchgate.net The electron-withdrawing fluorine substituent on the ring is expected to enhance the positive character of the σ-hole on the adjacent iodine atom, thereby strengthening its halogen bonding capability. researchgate.net These interactions are highly directional, with the C-I···(Lewis base) angle approaching 180°.

Table 2: Predicted Halogen Bonding Characteristics Note: Values are illustrative and based on computational studies of iodo- and bromobenzenes.

| Feature | Iodine (Aromatic) | Bromine (Benzylic) |

|---|---|---|

| Bond Donor Strength | Strong | Weak to Moderate |

| Typical V(_S,max) | > +30 kcal/mol | ~ +15 to +20 kcal/mol |

| Directionality | Highly linear (C-I···Y angle ≈ 180°) | Directional (C-Br···Y angle ≈ 180°) |

| Influence | Dominant in crystal packing and supramolecular assembly. nih.gov | Can contribute to local ordering and molecular recognition. |

The electron-deficient nature of the aromatic ring in this compound, caused by the electron-withdrawing halogen substituents, influences its ability to form π-stacking interactions. Aromatic stacking occurs when π-systems bind in a face-to-face or offset manner. libretexts.org

Due to its electron-poor character, the benzene ring of this molecule is expected to engage in favorable π-π stacking interactions with electron-rich aromatic systems. libretexts.orgnih.gov This donor-acceptor type of interaction is electrostatically favorable. Computational analysis can model the geometry and interaction energy of such dimers, distinguishing between sandwich and parallel-displaced arrangements. Generally, parallel-displaced or T-shaped geometries are energetically more favorable than a direct face-to-face sandwich arrangement for benzene derivatives. wikipedia.org

Predictive Modeling for Synthetic Outcomes and Functionalization

Computational chemistry serves as a predictive tool to guide synthetic efforts. By analyzing the electronic structure calculated via DFT, predictions about the reactivity and potential for further functionalization of this compound can be made.

The calculated molecular electrostatic potential map and frontier molecular orbital densities (HOMO and LUMO) can identify the most probable sites for further electrophilic or nucleophilic aromatic substitution. For instance, regions of high negative potential on the aromatic ring would be susceptible to electrophilic attack, while the relative energies of possible intermediates (Wheland intermediates) can be calculated to predict regioselectivity.

Furthermore, predictive models can be developed to correlate calculated electronic parameters with experimentally observed reaction rates or selectivities. nih.gov For example, the activation energies for nucleophilic substitution on the bromomethyl group can be calculated for a range of different nucleophiles, allowing for a rational selection of reagents to achieve a desired synthetic outcome. Such models are increasingly used to streamline the development of complex molecules and reduce the need for extensive empirical screening. rsc.org

Applications and Research Trajectories of 4 Bromomethyl 1 Fluoro 2 Iodobenzene in Contemporary Science

Enabling Reagent in Complex Organic Synthesis

In the field of organic synthesis, 4-(Bromomethyl)-1-fluoro-2-iodobenzene is valued for its capacity to participate in a variety of chemical reactions. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. The iodine atom is an excellent participant in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents. The fluorine atom, while generally less reactive, significantly modulates the electronic properties of the benzene (B151609) ring, influencing the reactivity of the other sites and imparting unique physicochemical characteristics, such as increased metabolic stability and binding affinity, to the final products.

Precursor for Pharmaceutical Intermediates and Lead Compounds

The structural framework of this compound is a valuable scaffold for the development of new pharmaceutical agents. Its utility lies in its role as a versatile intermediate that allows for the controlled, stepwise assembly of complex molecular architectures. myskinrecipes.com The distinct reactivity of its three functional groups enables chemists to perform sequential modifications, building up molecular complexity and creating libraries of compounds for screening against biological targets.

For instance, the bromomethyl group can be used to link the core structure to other molecular fragments via alkylation of phenols, amines, or thiols. Subsequently, the iodo-substituent can be functionalized through palladium-catalyzed cross-coupling reactions to introduce further diversity. This strategic approach is crucial in lead optimization, where systematic structural modifications are required to enhance potency, selectivity, and pharmacokinetic properties. The presence of fluorine is particularly advantageous in drug design, as it can improve metabolic stability, membrane permeability, and binding affinity to target proteins. chemimpex.comnbinno.com A similar compound, 1-(bromomethyl)-4-iodobenzene, has been utilized in the synthesis of benzyloxybenzene derivatives designed as probes for β-amyloid plaques, which are implicated in Alzheimer's disease, demonstrating the utility of this class of reagents in creating neurologically active compounds. researchgate.net

| Functional Group | Primary Reaction Type | Role in Pharmaceutical Synthesis |

|---|---|---|

| -CH₂Br (Bromomethyl) | Nucleophilic Substitution (Alkylation) | Acts as a linker to connect the aromatic core to other functional groups or molecular scaffolds. |

| -I (Iodo) | Metal-Catalyzed Cross-Coupling | Enables the introduction of diverse substituents (aryl, vinyl, alkynyl) to build molecular complexity. |

| -F (Fluoro) | Electronic Modification | Enhances metabolic stability, binding affinity, and lipophilicity of the final drug candidate. |

Building Block for Agrochemicals and Specialty Chemicals

In the agrochemical sector, the introduction of fluorine atoms into active molecules is a well-established strategy for enhancing efficacy and stability. nih.gov Halogenated aromatic compounds are foundational to the synthesis of many modern pesticides and herbicides. nbinno.com this compound serves as a key building block for creating novel agrochemicals by providing a pre-functionalized aromatic ring that can be incorporated into larger structures.

Synthesis of Polymeric and Advanced Material Precursors

The unique electronic and structural properties of polyhalogenated benzenes make them attractive precursors for advanced materials, including specialty polymers and liquid crystals. chemimpex.com The rigid benzene core of this compound, combined with its heavy halogen atoms, can be exploited to create materials with high refractive indices, thermal stability, and specific optical properties.

The bromomethyl group provides a convenient anchor point for polymerization reactions or for grafting the molecule onto existing polymer backbones. For example, it can be converted into a polymerizable group (e.g., a vinyl or acrylate group) or used to initiate ring-opening polymerization. The resulting polymers can exhibit enhanced flame retardancy due to the bromine and iodine content. Furthermore, in the field of liquid crystals, the precise arrangement of multiple halogens on a benzene ring is known to influence molecular alignment and optical anisotropy, which are critical for display technologies. innospk.com The compound can be used to synthesize liquid crystal monomers whose properties are fine-tuned by the specific electronic effects of the fluoro and iodo substituents.

| Material Class | Role of this compound | Resulting Properties |

|---|---|---|

| Specialty Polymers | Monomer precursor or grafting agent via the bromomethyl group. | Enhanced thermal stability, flame retardancy, high refractive index. |

| Liquid Crystals | Core structure for liquid crystal molecules. | Control over molecular alignment and optical properties for display applications. innospk.com |

| Advanced Materials | Building block for functional organic materials. | Tailored electronic and photophysical properties. |

Contribution to the Development of Biologically Active Scaffolds

A "biologically active scaffold" refers to a core molecular structure that can be systematically decorated with various functional groups to create a family of compounds that interact with a specific biological target. This compound is an exemplary scaffold, offering three distinct and orthogonally reactive sites for chemical modification, enabling the exploration of structure-activity relationships (SAR).

Design of Ligands for Molecular Targets

In modern drug discovery, the goal is to design ligands that bind with high affinity and selectivity to a specific molecular target, such as an enzyme or a receptor. nih.gov The structure of this compound is ideally suited for this purpose. It provides a rigid phenyl ring scaffold from which substituents can be projected in well-defined vectors to probe the binding pocket of a target protein.

The differential reactivity of the iodo and bromomethyl groups allows for a programmed, stepwise synthesis. For example, a Suzuki coupling can be performed at the iodine position to introduce a key recognition element, followed by an alkylation reaction using the bromomethyl group to add a second element that may interact with a different sub-pocket of the target. This approach was effectively demonstrated in the synthesis of selective factor Xa inhibitors using the related 4-bromo-3-fluoroiodobenzene scaffold, where the distinct halogen sites were key to building the final, potent molecule. ossila.com This highlights the power of using such multi-functionalized scaffolds to generate libraries of candidate ligands for optimizing target engagement.

Concluding Remarks and Future Research Perspectives

Challenges and Opportunities in the Synthesis and Application of Multi-Halogenated Benzene (B151609) Derivatives

Key Synthetic Challenges:

Regiocontrol: Directing multiple, different halogenations and a subsequent bromomethylation to the desired 1, 2, and 4 positions is a significant hurdle. The directing effects of the existing substituents at each step of the synthesis must be carefully considered.

Harsh Reaction Conditions: Many classical halogenation and functionalization methods require harsh conditions, which can be incompatible with the desired functional groups or lead to side reactions. tsijournals.com

Despite these challenges, the unique structural features of 4-(bromomethyl)-1-fluoro-2-iodobenzene offer substantial opportunities. The presence of three distinct reactive sites—the highly reactive C-I bond, the less reactive C-Br bond (on the ring, though this compound has a bromomethyl group), and the benzylic C-Br bond—allows for sequential and site-selective modifications. nih.govnih.govresearchgate.net This differential reactivity is highly valuable in the construction of complex molecular architectures.

Opportunities for Application:

Sequential Cross-Coupling Reactions: The C-I bond can be selectively functionalized, for instance, through Suzuki or Sonogashira coupling, leaving the bromomethyl group intact for subsequent transformations. nih.govacs.org This allows for the stepwise construction of complex molecules.

Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. ossila.comacs.org This compound serves as a potential starting material for novel bioactive molecules.

Materials Science: Polyhalogenated aromatic compounds are precursors to organic electronic materials, such as those used in OLEDs and organic transistors. eurekalert.org The specific substitution pattern of this molecule could be exploited to synthesize novel conjugated materials with tailored electronic properties.

Below is an interactive data table summarizing the challenges and opportunities associated with multi-halogenated benzene derivatives.

| Feature | Description |

| Challenge | Achieving high regioselectivity in the synthesis of polysubstituted benzenes. |